molecular formula C15H14N2O3 B052523 2-nitro-N-(1-phenylethyl)benzamide CAS No. 124264-90-0

2-nitro-N-(1-phenylethyl)benzamide

Cat. No. B052523
CAS RN: 124264-90-0
M. Wt: 270.28 g/mol
InChI Key: TYMCJGBVKJRKCM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-nitro-N-(1-phenylethyl)benzamide and its derivatives involves several steps, including refluxing, benzoylation, and the use of different catalysts and reagents to achieve the desired compound. Notably, the synthesis procedures aim at optimizing yields and purifying the compounds for further use (Saeed, Hussain, & Flörke, 2010).

Molecular Structure Analysis

Molecular structure analysis of 2-nitro-N-(1-phenylethyl)benzamide derivatives reveals that these compounds typically crystallize in specific space groups, with detailed measurements of unit cell dimensions and dihedral angles between aromatic rings being crucial for understanding their molecular geometry. For example, one derivative was found to crystallize in the orthorhombic space group, with precise dihedral angles between the aromatic rings and orientations of the nitro groups (A. Saeed, Hussain, & Flörke, 2008).

Chemical Reactions and Properties

2-nitro-N-(1-phenylethyl)benzamide undergoes various chemical reactions, including deamination and acylation, which are critical for its functional modifications. These reactions are facilitated by different conditions and reagents, leading to the formation of various intermediates and final products with unique properties (E. H. White, 2003).

Physical Properties Analysis

The physical properties of 2-nitro-N-(1-phenylethyl)benzamide derivatives, such as crystal system, lattice parameters, and symmetry, are determined through single-crystal X-ray diffraction studies. These properties provide insights into the compound's stability, crystallinity, and potential applications in various fields (P. Prabukanthan et al., 2021).

Chemical Properties Analysis

The chemical properties of 2-nitro-N-(1-phenylethyl)benzamide and its derivatives, such as reactivity, stability, and interactions with other molecules, are crucial for its applications. Studies on intermolecular interactions, hydrogen bonding, and molecular packing provide valuable information on how these compounds can be utilized in designing new materials or drugs (J. Wardell et al., 2005).

Scientific Research Applications

Synthesis and Characterization

2-Nitro-N-(1-phenylethyl)benzamide has been utilized in synthetic organic chemistry as an intermediate in the preparation of various organic compounds. For instance, it serves as a precursor in the synthesis of 2-phenylethyl benzoate through the nitrosoamide decomposition pathway. This process involves acylation and nitrosation reactions, highlighting its utility in organic syntheses involving rearrangements and replacement reactions (E. H. White, 2003).

Crystal Structure Analysis

The compound has been subjected to crystal structure analysis to better understand its molecular geometry and potential interactions. Studies have revealed its crystallization in specific space groups, providing detailed insights into the dihedral angles between aromatic rings and the orientation of nitro groups. This knowledge is crucial for the development of new materials and the study of intermolecular interactions (A. Saeed, Shahid Hussain, U. Flörke, 2008).

Antimicrobial Applications

Research into the antimicrobial properties of benzamide derivatives, including those related to 2-nitro-N-(1-phenylethyl)benzamide, has demonstrated their effectiveness against a range of bacterial and fungal pathogens. These compounds have shown promising results in inhibiting the growth of various microorganisms, which could lead to the development of new antibacterial and antifungal agents (T. Ertan et al., 2007).

Corrosion Inhibition

In the field of materials science, derivatives of N-phenyl-benzamides, including nitro-substituted variants, have been studied for their corrosion inhibition properties. These compounds are effective in protecting metals against acidic corrosion, showcasing their potential in industrial applications for the preservation of metal surfaces (Ankush Mishra et al., 2018).

Computational Studies

The vibrational frequencies and hyperpolarizability of 2-Nitro-N-(1-phenylethyl)benzamide and its derivatives have been calculated using computational methods. Such studies are essential for understanding the electronic properties of the compound and its potential applications in nonlinear optics and as a component in electronic devices (C. Yohannan et al., 2009).

properties

IUPAC Name

2-nitro-N-(1-phenylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-11(12-7-3-2-4-8-12)16-15(18)13-9-5-6-10-14(13)17(19)20/h2-11H,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMCJGBVKJRKCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385690
Record name 2-nitro-N-(1-phenylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

124264-90-0
Record name 2-nitro-N-(1-phenylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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